Pentafluoroethylcopper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluoroethylcopper is an organocopper compound that has gained significant attention in the field of organic chemistry due to its unique properties and reactivity. This compound, represented by the formula CuC₂F₅, is known for its ability to introduce pentafluoroethyl groups into various organic molecules, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluoroethylcopper can be synthesized through several methods. One common approach involves the reaction of a cuprate reagent with ethyl pentafluoropropionate. This reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
CuI+C₂F₅CO₂Et→CuC₂F₅+EtI
In this reaction, copper(I) iodide reacts with ethyl pentafluoropropionate to form this compound and ethyl iodide .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is crucial to ensure its high reactivity and stability.
Chemical Reactions Analysis
Types of Reactions
Pentafluoroethylcopper undergoes various types of chemical reactions, including:
Substitution Reactions: It can substitute halides in organic molecules, forming pentafluoroethylated products.
Coupling Reactions: It participates in cross-coupling reactions with arylboronic acids and aryl bromides, leading to the formation of pentafluoroethylated aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include arylboronic acids, aryl bromides, and other halogenated compounds. These reactions often require the presence of a base, such as potassium tert-butoxide, and are typically carried out in solvents like toluene or tetrahydrofuran under inert atmosphere conditions .
Major Products
The major products formed from reactions involving this compound are pentafluoroethylated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Pentafluoroethylcopper has a wide range of applications in scientific research:
Biology: Fluorinated compounds, including those synthesized using this compound, are often used in biological studies due to their unique properties, such as increased metabolic stability and lipophilicity.
Mechanism of Action
The mechanism by which pentafluoroethylcopper exerts its effects involves the transfer of the pentafluoroethyl group to the target molecule. This process typically occurs through a nucleophilic substitution or coupling reaction, where the pentafluoroethyl group is transferred from the copper center to the organic substrate. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylcopper: Similar to pentafluoroethylcopper, trifluoromethylcopper is used to introduce trifluoromethyl groups into organic molecules.
Perfluoroalkylcopper: This class of compounds includes various perfluoroalkylcopper reagents, each with different chain lengths and reactivities.
Uniqueness
This compound is unique due to its ability to introduce a pentafluoroethyl group, which provides a balance between the reactivity and stability of the resulting compounds. This makes it a valuable reagent in the synthesis of fluorinated organic molecules with specific desired properties .
Properties
CAS No. |
60007-39-8 |
---|---|
Molecular Formula |
C2CuF5 |
Molecular Weight |
182.56 g/mol |
IUPAC Name |
copper(1+);1,1,1,2,2-pentafluoroethane |
InChI |
InChI=1S/C2F5.Cu/c3-1(4)2(5,6)7;/q-1;+1 |
InChI Key |
LHXHZHHJXZUTSG-UHFFFAOYSA-N |
Canonical SMILES |
[C-](C(F)(F)F)(F)F.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.